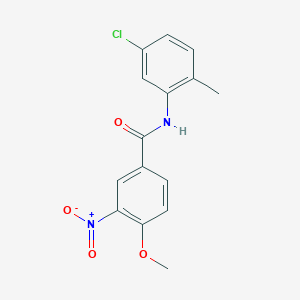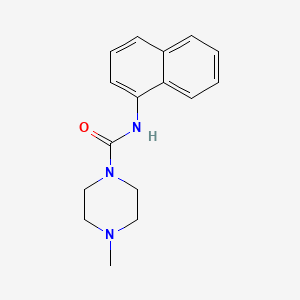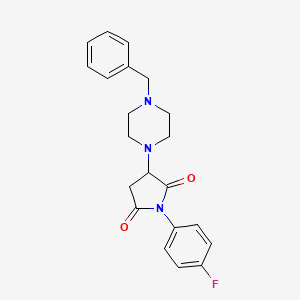
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NM-3 belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of NM-3 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, NM-3 induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process. In neurodegenerative diseases, NM-3 exerts its neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
NM-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NM-3 induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, NM-3 reduces oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NM-3 in lab experiments is its high potency and specificity towards cancer cells, neurodegenerative diseases, and infectious diseases. However, one of the limitations is that NM-3 may have off-target effects on other cellular pathways, which may affect the interpretation of experimental results. Additionally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
Future Directions
There are several future directions for the research on NM-3. One potential direction is to study the combination therapy of NM-3 with other chemotherapeutic agents in cancer treatment. Another direction is to investigate the neuroprotective effects of NM-3 in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of NM-3 can be further studied to identify its potential as a novel antimicrobial agent. Finally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of NM-3 involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NM-3 in high yield and purity.
Scientific Research Applications
NM-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, NM-3 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis through the activation of caspases. In neurology, NM-3 has been studied for its neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, NM-3 has been shown to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(16)8-12(9)17-15(19)10-4-6-14(22-2)13(7-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZVNOXCYGOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)


![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)